N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine-4-sulfonyl group attached to a phenyl ring, which is further connected to a benzodioxole carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:
Chlorosulfonation: The phenyl ring is chlorosulfonated using chlorosulfonic acid at 60°C for 0.5 hours.
Morpholine Substitution: The resulting sulfonyl chloride intermediate is reacted with morpholine in the presence of pyridine at 0-20°C for 4 hours.
Carboxamide Formation: The final step involves the reaction of the morpholine-substituted phenyl sulfonamide with a benzodioxole carboxylic acid derivative in the presence of sodium hydroxide and methanol at 70°C for 3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-formyl-N-2-hydroxyethylaniline.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and methanol are used.
Major Products
Oxidation: N-formyl-N-2-hydroxyethylaniline.
Substitution: Various sulfonamide derivatives.
Coupling: Complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Molecular Targets: The primary targets include enzymes involved in metabolic pathways and signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Morpholinosulfonyl)phenyl)acetamide
- 4-Phenylmorpholine
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a morpholine-4-sulfonyl group with a benzodioxole carboxamide structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(13-1-6-16-17(11-13)26-12-25-16)19-14-2-4-15(5-3-14)27(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCJWHUVXUZJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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